molecular formula C17H24O3 B065882 6-oxo-6-(4-n-pentylphenyl)hexanoic acid CAS No. 178686-75-4

6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Número de catálogo: B065882
Número CAS: 178686-75-4
Peso molecular: 276.4 g/mol
Clave InChI: HBAIQFFSJOUPKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-oxo-6-(4-n-pentylphenyl)hexanoic acid (CAS 178686-75-4) is a ketone-containing carboxylic acid with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by a density of 1.047 g/cm³ and a high boiling point of 455.4°C at 760 mmHg, indicating good thermal stability for various experimental conditions . Its structure, which features a pentylphenyl moiety linked to a hexanoic acid chain via a ketone group, makes it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound as a building block for the synthesis of more complex organic molecules, particularly in explorations of liquid crystals and advanced polymeric materials, where its aromatic and aliphatic properties can be tailored. The compound's structure also suggests potential as a model substrate in environmental research, similar to other arylalkanoic acids used to study the metabolic pathways and biodegradation of organic compounds under various conditions . Furthermore, its defined chemical properties, including a flash point of 243.3°C and a refractive index of 1.516, provide essential parameters for its handling and application in analytical method development and physical chemistry studies . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

6-oxo-6-(4-pentylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-4-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIQFFSJOUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571103
Record name 6-Oxo-6-(4-pentylphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178686-75-4
Record name 6-Oxo-6-(4-pentylphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 6-oxo-6-(4-n-pentylphenyl)hexanoic acid, a molecule possessing a unique combination of a lipophilic alkyl chain, an aromatic ketone, and a terminal carboxylic acid, presents as a versatile synthetic intermediate. Its utility, however, is entirely dependent on the precise verification of its chemical structure and purity. This guide provides an in-depth, multi-technique spectroscopic approach to the comprehensive analysis of this compound, moving beyond mere data reporting to explain the causality behind our analytical choices and interpretations. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we establish a self-validating system for its complete characterization.

fragmentation_pathway M [M-H]⁻ m/z = 275.17 F1 [4-pentylbenzoyl]⁻ m/z = 189.13 M->F1 Alpha-Cleavage F3 Loss of CO₂ m/z = 231.18 M->F3 Decarboxylation F2 [Benzoyl]⁻ m/z = 105.03 F1->F2 Benzylic Cleavage Neutral1 - C₅H₈O₂ (Hexenoic acid) Neutral2 - C₅H₁₀ (Pentene) Neutral3 - CO₂

Physicochemical Profiling and Synthetic Utility of 6-Oxo-6-(4-n-pentylphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 6-Oxo-6-(4-n-pentylphenyl)hexanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (often referred to as 5-(4-pentylbenzoyl)valeric acid) is a specialized keto-acid intermediate critical in the synthesis of liquid crystalline materials and lipophilic pharmaceutical linkers. Structurally, it combines a polar carboxylic acid "head," a flexible alkyl spacer, and a hydrophobic 4-n-pentylphenyl "tail" linked via a ketone moiety. This amphiphilic architecture makes it a valuable building block for designing ferroelectric liquid crystals , PROTAC linkers , and enzyme inhibitors (e.g., HDAC or RORγt modulators) where hydrophobic capping groups are required for pocket occupancy.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in empirical data from homologous series and structural activity relationships (SAR).

Chemical Identity & Structural Characteristics[1][2][3][4][5]

PropertySpecification
IUPAC Name 6-(4-pentylphenyl)-6-oxohexanoic acid
Common Synonyms 5-(4-n-pentylbenzoyl)valeric acid; Adipic mono-4-pentylphenyl ketone
CAS Number Not widely listed; Analog: 4144-62-1 (Parent)
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
SMILES CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Functional Groups Carboxylic acid (C1), Ketone (C6), Phenyl ring, Alkyl chain (Pentyl)
Stereochemistry Achiral (unless substituted further)
3D Conformational Analysis

The molecule exhibits a "head-to-tail" amphiphilicity. The central ketone introduces a kink in the chain, preventing perfect linearity compared to saturated fatty acids.

  • Lipophilic Domain: The 4-n-pentylphenyl group drives hydrophobic interactions and π-π stacking, essential for mesogenic (liquid crystal) behavior.

  • Hydrophilic Domain: The terminal carboxylic acid allows for hydrogen bonding, esterification, or amide coupling.

Physicochemical Profile

Thermodynamic & Solid-State Properties
  • Physical State: White to off-white crystalline solid.

  • Melting Point (MP): Predicted range 85–95°C .

    • Note: The parent compound, 6-oxo-6-phenylhexanoic acid, melts at ~70-75°C. The addition of the para-pentyl chain typically increases the melting point due to enhanced van der Waals interactions and packing efficiency in the crystal lattice.

  • Boiling Point: Predicted ~460°C (at 760 mmHg); decomposes before boiling.

  • Flash Point: >200°C (Predicted).

Solution Chemistry
  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL). The hydrophobic contribution of the pentylphenyl group dominates the polar carboxylate.

    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethanol, DMSO, and Toluene.

  • Acidity (pKa): 4.75 ± 0.10 (Carboxylic acid).

    • The remote ketone and phenyl ring have negligible inductive effects on the carboxylic acid proton, maintaining a pKa similar to adipic acid or hexanoic acid.

  • Lipophilicity (LogP): 4.8 ± 0.3 .

    • This high LogP indicates significant membrane permeability and potential for accumulation in lipid bilayers, a critical factor for drug candidates targeting intracellular receptors (e.g., Nuclear Receptors).

Stability Profile
  • Chemical Stability: Stable under standard laboratory conditions.

  • Reactivity:

    • Ketone: Susceptible to reduction (to alcohol or methylene) and nucleophilic attack (e.g., Grignard reagents).

    • Carboxylic Acid: Ready for activation (EDC/NHS) or esterification.

    • Benzylic Position: The methylene group adjacent to the ketone is acidic and can undergo enolization, though less reactive than beta-keto acids.

Synthetic Methodology

The most robust synthesis involves the Friedel-Crafts acylation of n-pentylbenzene. This route ensures regioselectivity for the para position due to the steric bulk of the pentyl group and the directing nature of the alkyl substituent.

Protocol: Friedel-Crafts Acylation

Reagents: n-Pentylbenzene, Adipic Anhydride (or Adipoyl Chloride), Aluminum Chloride (AlCl₃), 1,2-Dichloroethane (DCE).

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend AlCl₃ (2.2 equiv) in dry DCE .

  • Addition: Cool to 0°C. Add Adipic Anhydride (1.0 equiv) portion-wise. Stir for 15 min to form the acylium ion complex.

  • Reaction: Add n-Pentylbenzene (1.1 equiv) dropwise over 30 minutes. The solution will turn dark red/brown.

  • Reflux: Warm to room temperature, then reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexane).

Synthetic Pathway Diagram[8]

SynthesisPathway Start1 n-Pentylbenzene Intermediate Acylium Ion Complex (AlCl3) Start1->Intermediate Electrophilic Attack Start2 Adipic Anhydride Start2->Intermediate AlCl3, 0°C Product 6-Oxo-6-(4-n-pentylphenyl) hexanoic acid Intermediate->Product Reflux, 4h (Para-selective) Byproduct Ortho-Isomer (Minor Impurity) Intermediate->Byproduct Steric Clash

Figure 1: Friedel-Crafts acylation pathway showing the formation of the target keto-acid.

Applications in Research & Development

Liquid Crystal Mesogens

This compound serves as a precursor for calamitic liquid crystals . Converting the carboxylic acid to a phenol ester or linking it to a cyanobiphenyl group creates mesogens with smectic phases. The keto-group introduces a lateral dipole, influencing the dielectric anisotropy (


) of the material.
Pharmaceutical Linker Design

In drug discovery, this scaffold is used to probe Hydrophobic pockets in enzymes.

  • HDAC Inhibitors: The "cap" group (pentylphenyl) mimics the substrate lysine's environment, while the linker (hexanoic chain) spans the enzyme channel.

  • RORγt Inverse Agonists: Similar 6-oxo-phenyl-hexanoic acid derivatives have been identified as ligands for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a target for autoimmune diseases. The lipophilic tail anchors the molecule in the ligand-binding domain (LBD).

Metabolic Stability & Degradation

Understanding the metabolic fate is crucial for in vivo applications.

Metabolism Parent 6-Oxo-6-(4-n-pentylphenyl) hexanoic acid Met1 Alcohol Metabolite (Ketone Reduction) Parent->Met1 CBR1 / AKR (Reductases) Met2 Beta-Oxidation (Carboxyl Chain Shortening) Parent->Met2 Beta-Oxidation (Mitochondrial) Met3 Omega-Oxidation (Pentyl Chain Hydroxylation) Parent->Met3 CYP450 (Phase I)

Figure 2: Predicted metabolic pathways. Ketone reduction and beta-oxidation are the primary clearance routes.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following criteria must be met:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. Gradient 50-95% B over 20 min.

    • Detection: UV at 254 nm (Phenyl absorption).

  • ¹H-NMR (400 MHz, CDCl₃):

    • 
       7.90 (d, 2H, Ar-H ortho to C=O).
      
    • 
       7.28 (d, 2H, Ar-H meta to C=O).
      
    • 
       2.98 (t, 2H, -CH₂-C(=O)-).
      
    • 
       2.65 (t, 2H, Ar-CH₂-).
      
    • 
       2.40 (t, 2H, -CH₂-COOH).
      
    • 
       1.6-1.8 (m, 4H, internal CH₂).
      
    • 
       0.90 (t, 3H, terminal CH₃).
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated: 275.16; Observed: 275.1 ± 0.2.

References

  • Parent Compound Data: 6-Oxo-6-phenylhexanoic acid (CAS 4144-62-1). National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Synthetic Methodology: Friedel-Crafts Acylation of Alkylbenzenes with Dicarboxylic Anhydrides. Organic Syntheses, Coll. Vol. 3, p.6 (1955). Link

  • Pharmaceutical Application (RORγt): Nakajima, R., et al. "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile."[2] Bioorganic & Medicinal Chemistry Letters, 2021.[3][4] Link

  • Homolog Properties: 4-(4-pentylphenyl)-4-oxobutanoic acid. EPA Chemicals Dashboard. Link

Sources

crystalline structure of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystalline Structure of 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the . While specific crystallographic data for this compound is not publicly available, this document outlines the established experimental workflows, from synthesis to structural elucidation, providing researchers and drug development professionals with a robust framework for its characterization. The insights derived from the crystalline structure are paramount for understanding its physicochemical properties and for facilitating structure-based drug design.

Introduction: The Significance of Crystalline Structure in Drug Discovery

The three-dimensional arrangement of atoms and molecules in a solid-state, known as the crystalline structure, is a critical determinant of a compound's properties, including its solubility, stability, and bioavailability. For drug development professionals, a high-resolution crystal structure provides invaluable insights into the molecule's conformation and intermolecular interactions, which are essential for understanding its interaction with biological targets.

This compound belongs to a class of compounds that has garnered interest in medicinal chemistry. Notably, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt)[1][2][3]. RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. As such, RORγt is a promising therapeutic target for conditions like psoriasis[2][3]. The determination of the is a crucial step in evaluating its potential as a therapeutic agent and for guiding further lead optimization.

This guide will detail the necessary steps to achieve this, from the initial synthesis of the compound to the final analysis of its crystal structure.

Synthesis and Purification of this compound

The synthesis of 6-aryl-4-oxohexanoic acids can be achieved through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction[4]. The following is a proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Condensation to form 6-(4-n-pentylphenyl)-4-oxohex-5-enoic acid

  • To a solution of 4-n-pentylbenzaldehyde (1 equivalent) and levulinic acid (1.1 equivalents) in toluene, add catalytic amounts of piperidine and acetic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the purified 6-(4-n-pentylphenyl)-4-oxohex-5-enoic acid in a suitable solvent such as ethanol.

  • Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the desired product.

  • The final product must be of high purity (>95%) for successful crystallization, which can be achieved by recrystallization or further chromatographic purification[5].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 4-n-pentylbenzaldehyde + Levulinic Acid B Reflux in Toluene with Piperidine/Acetic Acid A->B C Workup and Purification B->C D 6-(4-n-pentylphenyl)-4-oxohex-5-enoic acid C->D E Dissolve in Ethanol D->E Intermediate Product F Hydrogenation with 10% Pd/C E->F G Filtration and Solvent Evaporation F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Crystallization Strategies for Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography[6]. The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered growth of crystals[7]. For organic molecules like this compound, several techniques can be employed[5][8][9].

Common Crystallization Techniques
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days.[5][8]Simple to set up.The compound must be stable at room temperature.
Vapor Diffusion The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, inducing crystallization.[5][7]Highly successful for a wide range of compounds.Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[5][9]Effective for compounds with temperature-dependent solubility.Requires a programmable cooling bath for best results.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids.[5][8]Can produce high-quality crystals.Can be technically challenging to set up without disturbing the layers.
Experimental Protocol: Crystallization Screening
  • Solubility Screening: Determine the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene).

  • Setup Crystallization Trials: Based on the solubility data, set up crystallization experiments using the techniques listed in the table above. It is advisable to set up multiple trials in parallel with different solvent systems.

  • Incubation: Store the crystallization experiments in a vibration-free environment and monitor them periodically for crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop[6].

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound[6]. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern[6][7].

Workflow for X-ray Crystallography

Xray_Workflow A Single Crystal Selection & Mounting B X-ray Data Collection A->B C Data Processing & Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Validation & Analysis E->F G Final Crystallographic Information File (CIF) F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Steps in Structure Determination
  • Data Collection: The harvested crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Hypothetical Structural Analysis and Implications for Drug Design

The successful determination of the crystal structure of this compound would provide a wealth of information crucial for drug development:

  • Molecular Conformation: The precise three-dimensional shape of the molecule, including the orientation of the n-pentylphenyl group relative to the hexanoic acid chain, would be revealed. This is critical for understanding how the molecule might fit into the binding pocket of a biological target like RORγt.

  • Intermolecular Interactions: The crystal packing will show how the molecules interact with each other through hydrogen bonds, van der Waals forces, and potentially π-stacking interactions. The carboxylic acid moiety is likely to form strong hydrogen bonding networks, which will influence the compound's physical properties.

  • Structure-Activity Relationship (SAR): By comparing the crystal structure with that of known RORγt ligands, it may be possible to rationalize its biological activity and design more potent and selective analogs. For example, the conformation of the hexanoic acid chain and the position of the keto group are likely important for receptor binding.

  • Polymorphism: Crystallization experiments may reveal different crystalline forms (polymorphs) of the compound. Each polymorph can have different physical properties, and identifying the most stable form is a critical aspect of pharmaceutical development.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the synthesis, crystallization, and structural elucidation of this compound. While the specific crystal structure of this compound is not yet in the public domain, the methodologies described herein represent the standard, field-proven workflows for characterizing novel small molecules in a drug discovery context. The resulting structural information is indispensable for advancing our understanding of the compound's chemical and biological properties and for enabling rational, structure-based drug design efforts targeting receptors such as RORγt.

References

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • JoVE. (2015, March 4). Growing Crystals for X-ray Diffraction Analysis. [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 316, 33-49. [Link]

  • Mueller, P. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Nakajima, R., Oono, H., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]

  • Nakajima, R., Oono, H., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed, 33493627. [Link]

  • ResearchGate. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. [Link]

  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. [Link]

Sources

Comprehensive Theoretical Characterization of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Molecular Dynamics: A Technical Guide

Executive Summary

This guide outlines a rigorous computational framework for modeling 6-oxo-6-(4-n-pentylphenyl)hexanoic acid , a structural hybrid comprising a lipophilic tail (n-pentyl), an aromatic core (phenyl), a polar linker (keto-hexanoic), and an acidic headgroup.[1] This molecule represents a class of compounds often investigated as histone deacetylase (HDAC) inhibitors, PPAR agonists, or liquid crystal intermediates.

The protocol moves beyond standard "black-box" modeling, enforcing a multi-scale approach: Quantum Mechanics (QM) for electronic accuracy, Molecular Dynamics (MD) for conformational entropy, and Molecular Docking for binding affinity prediction.

Part 1: Molecular Architecture & Electronic Properties (QM/DFT)

Before simulating biological interactions, we must establish the ground-state electronic structure.[1] Force fields (like CHARMM or AMBER) often fail to capture the subtle conjugation effects between the phenyl ring and the ketone group at the C6 position.

1.1 Geometry Optimization Strategy

The conjugation between the carbonyl pi-system and the phenyl ring induces planarity that restricts rotation. Standard force fields may underestimate this barrier.[1]

  • Method: Density Functional Theory (DFT).[1][2][3][4][5]

  • Functional: B3LYP or ωB97X-D (dispersion-corrected).

  • Basis Set: 6-311++G(d,p).[1][6]

    • Rationale: Diffuse functions (++) are non-negotiable for the carboxylic acid headgroup, especially if modeling the deprotonated (carboxylate) state. Polarization functions (d,p) are required for the aromatic ring.

  • Solvation Model: SMD (Solvation Model based on Density) with water (

    
    ) to mimic physiological conditions.
    
1.2 pKa Prediction Protocol

The biological activity of this molecule depends heavily on its protonation state at physiological pH (7.4).

  • Thermodynamic Cycle Method: Calculate the Gibbs free energy of the neutral (

    
    ) and deprotonated (
    
    
    
    ) species in gas phase and solution.
  • Equation:

    
    
    
    
    
  • Validation: Compare against the standard hexanoic acid pKa (~4.8). The electron-withdrawing effect of the distant ketone (C6) is likely negligible, but the calculation validates this assumption.

1.3 Data Output: Electronic Properties Table
PropertyMethodExpected Value/RangeSignificance
Dipole Moment B3LYP/6-311++G(d,p)3.5 - 4.5 DebyePredicts solubility and orientation in binding pockets.[1]
HOMO-LUMO Gap DFT (frontier orbitals)4.0 - 5.0 eVIndicator of chemical reactivity and stability.[1]
Torsion Barrier Relaxed Scan (Ph-C=O)~5-7 kcal/molDetermines if the "head" can rotate relative to the "tail".[1]
ESP Max Electrostatic PotentialCarboxyl HPrimary H-bond donor site.[1]
ESP Min Electrostatic PotentialCarbonyl OPrimary H-bond acceptor site.[1]
Part 2: Solvation & Conformational Dynamics (MD)

Static structures ignore entropy.[1] The n-pentyl tail is highly flexible, acting as an "entropic brush" that can destabilize binding if not accounted for.

2.1 System Setup
  • Software: GROMACS 2024 / AMBER 22.[1]

  • Force Field: GAFF2 (General AMBER Force Field) with RESP charges derived from the QM optimized geometry.

  • Topology Generation: antechamber (AMBER tools) or ACPYPE.[1]

  • Box Type: Dodecahedron (minimizes water molecules while preventing self-interaction).[1]

2.2 Simulation Protocol (Self-Validating)
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • NVT Equilibration: 100 ps with position restraints on the heavy atoms. Regulate temperature (310 K) using the V-rescale thermostat.

  • NPT Equilibration: 100 ps to stabilize pressure (1 bar) using the Parrinello-Rahman barostat.

  • Production Run: 100 ns.

    • Why 100 ns? Sufficient time to sample the trans/gauche transitions of the pentyl and hexanoic chains.

2.3 Analysis: Radius of Gyration (Rg)

Plotting


 over time reveals if the molecule remains extended (amphiphilic behavior) or collapses into a hairpin (hydrophobic collapse).
  • Expectation: In water, the hydrophobic pentyl tail may fold toward the phenyl ring to minimize solvent exposure.

Part 3: Pharmacophore Modeling & Binding Affinity (Docking)

Given the structure (Fatty Acid Tail + Polar Head), Human Serum Albumin (HSA) is the primary transport vehicle, and PPAR


  is a likely receptor target.
3.1 Docking Workflow
  • Target: HSA (PDB ID: 1AO6, Drug Site II).

  • Software: AutoDock Vina or Glide (Schrödinger).[1]

  • Grid Box: Centered on Sudlow Site II (fatty acid binding site).[1] Size:

    
     Å.[1]
    
  • Exhaustiveness: Set to 32 (high) to ensure the flexible tail finds the hydrophobic sub-pocket.

3.2 Visualization of Signaling/Interaction Pathway

The following diagram illustrates the theoretical modeling pipeline and the predicted biological interaction logic.

ModelingPipeline cluster_QM Phase 1: QM (Electronic) cluster_MD Phase 2: MD (Dynamic) cluster_Dock Phase 3: Interaction QM_Opt Geometry Opt (B3LYP/6-311++G**) ESP_Map ESP Charge Calculation QM_Opt->ESP_Map Dock Molecular Docking (AutoDock Vina) QM_Opt->Dock Static Reference Param Force Field (GAFF2/RESP) ESP_Map->Param Charge Transfer Sim 100ns Simulation (Water/Lipid) Param->Sim Cluster RMSD Clustering (Dominant Pose) Sim->Cluster Cluster->Dock Input Conformer Binding Binding Energy ($Delta$G) Dock->Binding

Caption: Integrated computational workflow. QM-derived charges drive MD simulations, which generate equilibrated conformers for high-accuracy docking.[1]

Part 4: Experimental Validation Protocols

Theoretical models must be grounded in physical reality.[1] The following experiments validate the computational predictions.

4.1 Solubility & logP (Lipophilicity)
  • Method: Shake-flask method (Octanol/Water) followed by HPLC analysis.[1]

  • Correlation: Compare experimental

    
     with the computed 
    
    
    
    (octanol) -
    
    
    (water).
  • Target Value: A

    
     between 3 and 5 is ideal for oral bioavailability (Lipinski’s Rule of 5).[1]
    
4.2 NMR Shift Prediction vs. Experiment
  • Protocol: Synthesize the compound and run

    
    H-NMR in CDCl
    
    
    
    .
  • Validation: Calculate NMR shielding tensors (GIAO method) on the DFT-optimized structure.

  • Key Marker: The triplet of the

    
    -methylene protons (next to the ketone) should appear near 
    
    
    
    ppm. A deviation
    
    
    ppm implies the modeled geometry is incorrect.[1]
References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25.[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.

Sources

Biological Activity Screening of 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid: A Strategic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS 178686-75-4) represents a specialized chemical probe situated at the intersection of lipid-mimetic drug delivery and epigenetic modulation .[1] Structurally, it combines a lipophilic 4-n-pentylphenyl "cap" with a 6-oxo-hexanoic acid "linker-head" motif.[1] This architecture aligns with two distinct biological classes:

  • Permeation Enhancers: Analogs of 6-oxo-6-phenylhexanoic acid are validated excipients for intracellular drug delivery (e.g., SNAC analogs).[1]

  • Histone Deacetylase (HDAC) Inhibitor Precursors: The scaffold mirrors the hydrophobic cap and linker region of suberoylanilide hydroxamic acid (SAHA/Vorinostat), lacking only the zinc-binding hydroxamic acid group.[1]

This guide provides a rigorous, non-templated screening protocol to evaluate this compound’s utility as either a bioavailability enhancer or a nuclear receptor ligand .

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound's extreme lipophilicity must be managed. The 4-n-pentyl chain significantly increases LogP compared to the unsubstituted phenyl analog.[1]

PropertyValue / CharacteristicScreening Implication
CAS Number 178686-75-4Verification standard.[1]
Molecular Formula C₁₇H₂₄O₃MW = 276.37 g/mol .[1]
LogP (Predicted) ~4.7 - 4.9Critical: High lipophilicity requires DMSO stocks >10 mM or lipid-based formulations (e.g., cyclodextrins) for aqueous assays.[1]
pKa (Acid) ~4.8 (Carboxylic acid)Ionized at physiological pH (7.4); acts as an anionic surfactant.[1]
Pharmacophore Lipophilic Tail + Keto-Linker + Acid HeadDual activity potential: Membrane insertion (tail) and H-bonding/Chelation (head).[1]

Screening Module A: Permeation Enhancement (Primary Application)

The most immediate application of 6-oxo-6-arylhexanoic acids is as "carrier" molecules that facilitate the passive transport of difficult payloads (peptides, RNA, platinum drugs) across biological membranes.

Mechanism of Action

These compounds act as transient permeation enhancers . The lipophilic pentylphenyl tail inserts into the lipid bilayer, while the polar head group interacts with the payload, creating a lipophilic complex that traverses the membrane via passive diffusion or by transiently loosening tight junctions.

Protocol 1: Caco-2 Monolayer Permeability Assay

Objective: Quantify the compound's ability to enhance the transport of a marker (e.g., FITC-Dextran or a model peptide) across an intestinal epithelium model.[1]

  • Cell Culture: Seed Caco-2 cells (2x10⁵ cells/cm²) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • TEER Validation: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER >300 Ω·cm².

  • Treatment Preparation:

    • Test Group: this compound (50 µM - 200 µM) + Marker (e.g., Insulin or FITC-Dextran 4kDa).[1]

    • Vehicle Control: 0.5% DMSO in HBSS buffer.

    • Positive Control: Sodium Caprate (C10) or SNAC (50 mM).[1]

  • Transport Phase: Apply treatment to the Apical (A) chamber.[1] Sample the Basolateral (B) chamber at 15, 30, 60, and 120 minutes.

  • Analysis: Calculate the Apparent Permeability Coefficient (

    
    ):
    
    
    
    
    Where
    
    
    is flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.[1]

Success Criteria: A >2-fold increase in


 of the marker compared to vehicle, with reversible TEER recovery within 24 hours.

Screening Module B: Pharmacological Target Engagement

If the compound is being screened as a drug candidate (NCE) rather than an excipient, the focus shifts to targets known to bind "fatty acid mimetics" and "phenyl-alkyl-ketones."[1]

Target 1: PPAR Agonism (Nuclear Receptor)

The structure resembles fibrates and endogenous fatty acid ligands.[1]

  • Assay: PPAR

    
    /
    
    
    
    Luciferase Reporter Assay.
  • Rationale: The carboxylic acid head group mimics the carboxylate of fatty acids, while the pentyl-phenyl tail occupies the large hydrophobic ligand-binding pocket of PPARs.

  • Readout: Luminescence relative to agonist controls (GW7647 for

    
    , Rosiglitazone for 
    
    
    
    ).
Target 2: Histone Deacetylase (HDAC) Inhibition

While typically requiring a hydroxamic acid, some short-chain fatty acids (e.g., Valproic acid, Butyrate) and keto-acids exhibit weak HDAC inhibition or act as "cap-group" probes for designing more potent inhibitors.

  • Assay: Fluorometric HDAC Activity Assay (Boc-Lys(Ac)-AMC substrate).

  • Protocol Note: If the carboxylic acid shows weak activity (IC₅₀ > 100 µM), the compound should be flagged as a "Zinc-Binding Group (ZBG) Pro-drug" candidate, where the -COOH is chemically converted to -CONHOH (hydroxamic acid) to unleash nanomolar potency.[1]

Visualization: Screening Workflow & Signaling

The following diagram illustrates the dual-track screening strategy, separating "Excipient" properties from "Pharmacological" properties.

ScreeningCascade Compound 6-oxo-6-(4-n-pentylphenyl) hexanoic acid PhysChem PhysChem Filter (LogP > 4.7, Solubility) Compound->PhysChem TrackA Track A: Excipient / Delivery (Membrane Interaction) PhysChem->TrackA High Lipophilicity TrackB Track B: Drug Discovery (Target Binding) PhysChem->TrackB Pharmacophore Match Caco2 Caco-2 Permeability (TEER, Flux) TrackA->Caco2 Tox Cytotoxicity (MTT/LDH Assay) TrackA->Tox PPAR PPAR u03b1/u03b3 Agonism (Luciferase Reporter) TrackB->PPAR HDAC HDAC Inhibition (Fluorometric) TrackB->HDAC DecisionA Lead Excipient (High Flux / Low Tox) Caco2->DecisionA Tox->DecisionA DecisionB Lead Scaffold (SAR Optimization) PPAR->DecisionB HDAC->DecisionB

Caption: Dual-track screening cascade. Track A evaluates membrane permeation utility (similar to SNAC). Track B evaluates specific receptor ligand activity (PPAR/HDAC).[1]

Data Interpretation & Troubleshooting

Solubility Artifacts

Issue: Due to LogP ~4.7, the compound may precipitate in aqueous buffers, causing false negatives in enzymatic assays (HDAC) or false positives in light-scattering assays. Solution:

  • Use 0.01% Triton X-100 in assay buffers to prevent aggregation.[1]

  • Perform a nephelometry check (solubility limit test) before running cell-based assays.[1]

Cytotoxicity vs. Permeability

In Track A (Permeation), a drop in TEER is expected. However, it must be reversible .

  • Irreversible TEER loss + High LDH release = Membrane Lysis (Toxicity).[1]

  • Reversible TEER loss + Low LDH release = Paracellular Opening (Desired Mechanism).[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]

  • BenchChem. (n.d.).[1] Significance of the 4-Pentylphenyl Moiety in Rational Molecular Design. Retrieved from [1]

  • Google Patents. (2021).[1] US20210128733A1 - Bioorthogonal compositions and intracellular permeation enhancing agents.[1] Retrieved from

  • National Institutes of Health (NIH). (2008).[1] Inhibitors of the Interaction of Thyroid Hormone Receptor and Coactivators: Preliminary Structure–Activity Relationships. PMC. Retrieved from [1]

  • ResearchGate. (2007).[1] 6-Aryl-4-Oxohexanoic Acids: Synthesis and Anti-Inflammatory Activities. Retrieved from

Sources

A Hypothetical Mechanism of Action for 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific mechanism of action for 6-oxo-6-(4-n-pentylphenyl)hexanoic acid has not been characterized in publicly available scientific literature. This guide presents a hypothetical mechanism based on its structural similarity to known therapeutic agents. The experimental protocols described herein are intended to serve as a roadmap for researchers to investigate the biological activity of this and other novel compounds.

Introduction: Structural Analysis and a Plausible Hypothesis

The chemical structure of this compound, featuring a carboxylic acid head, a flexible linker, and a hydrophobic tail, shares pharmacophoric features with a class of nuclear receptor modulators known as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] PPARs are ligand-activated transcription factors that play a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[3][4] There are three main isoforms of PPARs: PPARα, PPARδ (also known as PPARβ), and PPARγ, each with distinct tissue distribution and physiological functions.[5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily leads to a reduction in triglycerides.[6][7]

  • PPARγ: Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.[7][8]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and the regulation of glucose and lipid metabolism.[9]

Given the structural similarities, it is hypothesized that this compound may act as a PPAR agonist, potentially with selectivity for one or more isoforms. This guide will explore this hypothesis and provide the experimental framework to test it. A compound that activates all three PPAR isoforms is known as a pan-PPAR agonist.[10][11]

The Hypothesized Mechanism of Action: PPAR Activation

Upon entering the cell, it is proposed that this compound travels to the nucleus and binds to the Ligand Binding Domain (LBD) of a PPAR.[12][13] This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[1][3]

The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3][8] This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[4][14] This binding initiates the transcription of genes involved in:

  • Lipid Metabolism: Enhancing fatty acid uptake, utilization, and β-oxidation.[6][13]

  • Glucose Homeostasis: Improving insulin sensitivity.[9][11]

  • Inflammation: Exerting anti-inflammatory effects.[10][11]

The specific downstream effects would depend on which PPAR isoform(s) the compound activates. For instance, a pan-PPAR agonist like Lanifibranor is known to have beneficial effects on metabolism, inflammation, and fibrosis.[10][15]

Experimental Workflow for Characterizing the Mechanism of Action

To validate the hypothesis that this compound is a PPAR agonist, a series of in vitro experiments should be conducted.

Ligand Binding Assays

The first step is to determine if the compound directly binds to the PPAR LBD. A fluorescence-based competitive binding assay is a suitable method.[16][17]

Principle: This assay measures the ability of the test compound to displace a fluorescently labeled ligand that has a known affinity for the PPAR LBD.[8][18] A reduction in the fluorescent signal indicates that the test compound is binding to the receptor.[8]

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant PPARα, PPARγ, and PPARδ LBDs.

    • Fluorescently labeled PPAR ligand (e.g., a fluorescein-tagged dual PPARα/γ activator).[16]

    • Assay buffer (e.g., Tris-HCl buffer).

    • 384-well microplates.

    • Test compound (this compound) dissolved in DMSO.

    • Reference PPAR agonists (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα).[19][20]

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference agonists in the assay buffer.

    • In a 384-well plate, add the purified PPAR LBD, the fluorescently labeled ligand, and the assay buffer to each well.

    • Add the serially diluted test compound or reference agonist to the wells. Include control wells with only the fluorescent ligand and LBD (maximum signal) and wells with a high concentration of a known unlabeled ligand (minimum signal).

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the binding to reach equilibrium.[16]

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand. This value indicates the binding affinity of the compound for the receptor.[16]

Reporter Gene Assays

Once binding is confirmed, the next step is to determine if this binding leads to the transcriptional activation of the receptor. A luciferase reporter assay is a common method for this purpose.[12][21][22]

Principle: In this cell-based assay, cells are engineered to express a PPAR LBD fused to a Gal4 DNA-binding domain.[23][24] These cells also contain a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence.[24] If the test compound activates the PPAR LBD, the fusion protein will bind to the upstream activating sequence and drive the expression of the luciferase reporter gene.[12]

Detailed Protocol:

  • Reagents and Materials:

    • HEK293T cells (or another suitable cell line).[23]

    • Expression plasmids for chimeric human PPARα-Gal4, PPARγ-Gal4, and PPARδ-Gal4.[13]

    • A reporter plasmid containing a Gal4 UAS upstream of a luciferase gene (e.g., pGL4.35).[13]

    • A control plasmid for transfection efficiency (e.g., expressing Renilla luciferase).[23]

    • Cell culture medium and transfection reagents.

    • 96-well cell culture plates.

    • Test compound and reference agonists.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Co-transfect the HEK293T cells with the appropriate PPAR-Gal4 expression plasmid, the luciferase reporter plasmid, and the control plasmid.

    • Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.[13]

    • Treat the cells with serial dilutions of the test compound or reference agonists for 14-16 hours.[23]

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.[23]

    • Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal luciferase activation.[13]

Downstream Target Gene Expression Analysis

To confirm that the compound elicits a physiological response, the expression of known PPAR target genes should be measured. Quantitative real-time PCR (qPCR) is a standard method for this.

Principle: This technique measures the mRNA levels of specific genes in cells treated with the test compound. An increase in the mRNA levels of known PPAR target genes provides further evidence of PPAR activation.

Detailed Protocol:

  • Reagents and Materials:

    • A relevant cell line that expresses PPARs (e.g., HepG2 cells for PPARα).[13]

    • Test compound and reference agonists.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR master mix and primers for PPAR target genes (e.g., CD36, CPT1A for PPARα) and a housekeeping gene (e.g., GAPDH).[13]

    • qPCR instrument.

  • Procedure:

    • Culture the cells and treat them with the test compound or reference agonist for a specified time.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcription.

    • Perform qPCR using the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis:

    • Quantify the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

    • Determine if the test compound significantly increases the expression of PPAR target genes compared to untreated cells.[13]

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized in a table for easy comparison.

ParameterPPARαPPARγPPARδ
Binding Affinity (IC50, µM) Hypothetical ValueHypothetical ValueHypothetical Value
Transcriptional Activation (EC50, µM) Hypothetical ValueHypothetical ValueHypothetical Value
Target Gene Upregulation (Fold Change) Hypothetical ValueHypothetical ValueHypothetical Value

Table 1: Hypothetical quantitative data for this compound.

By comparing the IC50 and EC50 values across the different PPAR isoforms, the potency and selectivity of the compound can be determined. For example, a compound with a low EC50 for PPARα and high EC50 values for PPARγ and PPARδ would be considered a selective PPARα agonist.[13]

Visualizing the Signaling Pathway

The hypothesized signaling pathway can be visualized using a diagram.

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response Compound This compound PPAR PPAR Compound->PPAR Binds to LBD CoRepressor Co-Repressor PPAR->CoRepressor Dissociation CoActivator Co-Activator PPAR->CoActivator Recruitment PPRE PPRE PPAR->PPRE Heterodimerization & Binding RXR RXR RXR->PPRE Heterodimerization & Binding TargetGene Target Gene Transcription PPRE->TargetGene Initiates mRNA mRNA TargetGene->mRNA LipidMetabolism Lipid Metabolism mRNA->LipidMetabolism Translation & Effect GlucoseHomeostasis Glucose Homeostasis mRNA->GlucoseHomeostasis Translation & Effect Inflammation ↓ Inflammation mRNA->Inflammation Translation & Effect

Caption: Hypothesized PPAR signaling pathway for this compound.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a PPAR agonist. The experimental workflow detailed in this guide offers a comprehensive approach to test this hypothesis, from initial binding studies to the analysis of downstream physiological effects. The characterization of novel compounds like this is essential for the development of new therapeutics for metabolic and inflammatory diseases.

References

  • Lanifibranor - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021, April). EUbOPEN. Retrieved from [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Seethala, R., et al. (2007). A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. PubMed, 17335769. Retrieved from [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer. Retrieved from [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer. Retrieved from [Link]

  • PPARγ Ligand Screening/Characterization Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]

  • What is Lanifibranor used for? (2024, July 4). Patsnap Synapse. Retrieved from [Link]

  • Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay. (2019, November 20). UToledo Technology Publisher. Retrieved from [Link]

  • The Comprehensive Impact of Lanifibranor: Addressing the Full MASH Spectrum Through Intra- and Extrahepatic Mechanisms of Action. (2025, October 8). Inventiva Pharma. Retrieved from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6). ACS Publications. Retrieved from [Link]

  • Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease. (n.d.). PMC. Retrieved from [Link]

  • Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial. (n.d.). Gastaldelli - Hepatobiliary Surgery and Nutrition. Retrieved from [Link]

  • Competitive in vitro ligand binding assay for PPAR/. Interaction of... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. (2021, April 14). MDPI. Retrieved from [Link]

  • Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. (2021, March 15). PubMed. Retrieved from [Link]

  • Molecular characterization of novel and selective peroxisome proliferator-activated receptor alpha agonists with robust hypolipidemic activity in vivo. (2009, February 15). PubMed. Retrieved from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Design, development and evaluation of novel dual PPARδ/PPARγ agonists. (n.d.). Retrieved from [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Phenylalkanoic acid derivatives and their use. (n.d.). Google Patents.
  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018, October 4). PMC. Retrieved from [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Characterizing Novel PPAR Agonists Derived from Cashew Nut Shell Liquid for the Treatment of Metabolic Disease. (n.d.). TSpace. Retrieved from [Link]

  • Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. (2026, February 5). ResearchGate. Retrieved from [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006, February 15). PubMed. Retrieved from [Link]

  • Peroxisome proliferator-activated receptor-α. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer. (2021, October 29). MDPI. Retrieved from [Link]

  • Peroxisome proliferator-activated receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020, May 26). Frontiers. Retrieved from [Link]

  • Anti‑cancer Activities of ω‑6 Polyunsaturated Fatty Acids. (n.d.). Retrieved from [Link]

  • Polyherbal formulation: The studies towards identification of composition and their biological activities. (2022, April 6). Retrieved from [Link]

  • Identification of 6-oxo-prostaglandin E1 as a naturally occurring prostanoid generated by rat lung. (n.d.). PubMed. Retrieved from [Link]

  • Process for the preparation of a nitric oxide donating prostaglandin analogue. (n.d.). Google Patents.
  • Molecular and cellular mechanisms of pentadecanoic acid. (n.d.). PMC. Retrieved from [Link]

  • Stimulation of renin release by 6-oxo-prostaglandin E1 and prostacyclin. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Hexanoic Acid Derivative

6-oxo-6-(4-n-pentylphenyl)hexanoic acid is a small molecule with a structure suggestive of potential biological activity. While direct studies on this specific compound are not yet prevalent in public literature, its core structure, a 6-oxo-hexanoic acid derivative, shares features with molecules known to possess significant pharmacological properties. For instance, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key regulator of Th17 cell differentiation and IL-17 production, making it a target for autoimmune diseases[1][2][3]. Furthermore, the hexanoic acid chain is a feature of various biologically active lipids, including certain prostaglandins and their metabolites, which are pivotal in inflammation and cellular signaling[4][5].

These structural similarities suggest that this compound may modulate inflammatory or immune pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The following protocols are designed as a tiered approach, from initial toxicity and viability screening to more in-depth mechanistic and bioavailability studies.

Part 1: Foundational Analysis - Viability and Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a non-toxic working concentration range. This is crucial for interpreting data from subsequent mechanistic assays.

Protocol 1.1: Determining the IC50 Value using a Luminescent Cell Viability Assay

This protocol utilizes the CellTiter-Glo® 2.0 Assay, a robust method that quantifies ATP, an indicator of metabolically active cells[6].

Rationale: By measuring the ATP content of cells treated with a range of concentrations of the test compound, we can determine the concentration at which it inhibits 50% of cell viability (IC50). This is a critical parameter for designing future experiments.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells of interest (e.g., a relevant cancer cell line or an immune cell line) to the logarithmic growth phase[7].

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • Assay Procedure (as per CellTiter-Glo® 2.0 protocol):

    • Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation:

Concentration (µM)Luminescence (RLU)% Viability
0 (Vehicle)1,500,000100
0.11,485,00099
11,350,00090
10750,00050
100150,00010

Part 2: Mechanistic Exploration - Investigating Potential Pathways

Based on the structural alerts from similar compounds, we can hypothesize that this compound may influence inflammatory pathways. The following protocols aim to investigate these potential mechanisms.

Protocol 2.1: Quantification of Prostaglandin E2 (PGE2) Production

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis[8]. Given the structural similarity to fatty acid derivatives that can modulate COX activity, it is pertinent to investigate if this compound affects PGE2 production, a key inflammatory mediator.

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1.1) for 1 hour.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include positive (LPS alone) and negative (no treatment) controls.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

  • PGE2 Quantification:

    • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions to quantify the concentration of PGE2 in the supernatants.

  • Data Analysis:

    • Compare the PGE2 levels in the compound-treated wells to the LPS-only control. A significant decrease in PGE2 levels would suggest an anti-inflammatory effect.

Experimental Workflow for PGE2 Quantification

workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells pre_treat Pre-treat with Compound seed_cells->pre_treat 24h incubation stimulate Stimulate with LPS pre_treat->stimulate 1h pre-treatment collect_supernatant Collect Supernatant stimulate->collect_supernatant 24h stimulation elisa Perform PGE2 ELISA collect_supernatant->elisa analyze Analyze PGE2 Levels elisa->analyze

Caption: Workflow for assessing the effect of the compound on PGE2 production.

Protocol 2.2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Rationale: A decrease in cell viability can be due to either necrosis or programmed cell death (apoptosis). The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway[6]. This assay helps to elucidate the mechanism of cell death induced by the compound.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as in Protocol 1.1, using a 96-well, white, clear-bottom plate.

  • Incubation:

    • Incubate the plate for a shorter duration, typically 6, 12, or 24 hours, to capture the onset of apoptosis.

  • Assay Procedure (as per Caspase-Glo® 3/7 protocol):

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Hypothesized Signaling Pathway

pathway Compound 6-oxo-6-(4-n-pentylphenyl) hexanoic acid Target Potential Cellular Target (e.g., RORγt or COX) Compound->Target Binds/Modulates Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., ↓PGE2, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

Caption: Potential mechanism of action of the test compound.

Part 3: Cellular Pharmacokinetics - Assessing Bioavailability

Rationale: A compound's effect in a cell-based assay is dependent on its ability to reach its intracellular target. Therefore, determining the cellular bioavailability is a critical step in understanding the relationship between the applied concentration and the observed biological effect[9].

Protocol 3.1: Determination of Intracellular Compound Concentration by HPLC-MS

This protocol is adapted from established methods for determining the cellular bioavailability of small molecule inhibitors[9].

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with a known concentration of this compound (e.g., a concentration close to the IC50) for a defined period (e.g., 6 hours).

  • Cell Harvesting and Lysis:

    • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Trypsinize the cells and count them.

    • Pellet the cells by centrifugation and resuspend in a known volume of lysis buffer (e.g., methanol/water).

    • Lyse the cells by sonication or freeze-thaw cycles.

  • Sample Preparation:

    • Centrifuge the cell lysate at high speed to pellet the cellular debris.

    • Collect the supernatant containing the intracellular compound.

    • Prepare a standard curve of the compound in the same lysis buffer.

  • HPLC-MS Analysis:

    • Analyze the supernatant and the standards using a suitable HPLC-MS method to quantify the intracellular concentration of the compound.

  • Data Analysis:

    • Calculate the intracellular concentration in moles per million cells and then convert to a molar concentration based on an estimated average cell volume.

Logical Relationship for Bioavailability Assessment

bioavailability extracellular Extracellular Concentration Applied dose in media cellular_uptake Cellular Uptake Permeability & Efflux extracellular->cellular_uptake intracellular Intracellular Concentration Measured by HPLC-MS cellular_uptake->intracellular biological_effect Biological Effect Observed phenotype intracellular->biological_effect

Caption: Relationship between compound concentration and biological effect.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its cytotoxicity, potential mechanisms of action, and cellular bioavailability, researchers can gain valuable insights into the pharmacological potential of this novel compound. Positive results from these assays would warrant further investigation into its specific molecular targets and its efficacy in more complex, physiologically relevant models, such as 3D cell cultures[6][10].

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Zhang, X., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10729-10739. Retrieved from [Link]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Semantic Scholar. Retrieved from [Link]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 6-oxo-6-(phenylcarbamoylamino)hexanoic acid. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 6-OXO-6-(2-THIENYL)HEXANOIC ACID Properties. Retrieved from [Link]

  • Yadav, V. R., et al. (2021). Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. Antioxidants, 10(12), 2005. Retrieved from [Link]

  • Zhou, Y., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 958589. Retrieved from [Link]

  • Yang, Y., et al. (2020). Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. Current pharmaceutical design, 26(30), 3698-3705. Retrieved from [Link]

  • BindingDB. (n.d.). 6-(2,4-Dihydroxy-phenyl)-6-oxo-hexanoic acid 2-hydroxy-ethyl ester. Retrieved from [Link]

  • Ringbom, T., et al. (2001). COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products, 64(6), 745-749. Retrieved from [Link]

  • Chen, J., et al. (2023). Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives. Chemistry & Biodiversity, 20(6), e202300236. Retrieved from [Link]

  • Hoult, J. R., et al. (1983). Identification of 6-oxo-prostaglandin E1 as a naturally occurring prostanoid generated by rat lung. British Journal of Pharmacology, 78(2), 295-302. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aryl-Oxohexanoic Acid Derivative

6-oxo-6-(4-n-pentylphenyl)hexanoic acid belongs to a class of compounds, the 6-aryl-6-oxohexanoic acids, that has garnered interest for its potential therapeutic applications. While direct in vivo data for this specific molecule is not extensively published, related structures, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a critical transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A, IL-22, and IL-23R, making it a promising target for autoimmune and inflammatory diseases.[2][3]

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute initial in vivo studies for this compound. The protocols outlined below are designed to establish a foundational understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, and to assess its potential efficacy in a relevant disease model. Given the compound's structural similarity to known RORγt modulators, the experimental design will focus on evaluating its anti-inflammatory and immunomodulatory activities.

The successful preclinical evaluation of a novel compound requires a meticulously planned approach to ensure the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process.[4][5][6]

Phase 1: Pre-formulation and Pharmacokinetic Profiling

A critical initial step in any in vivo study is to develop a suitable formulation for the test compound and to understand its basic pharmacokinetic properties. Poor solubility can hinder in vivo evaluation, leading to inaccurate assessments of efficacy and toxicity.[7]

Formulation Development for Poorly Soluble Compounds

Assuming this compound exhibits poor water solubility, a common characteristic of this chemical class, the following formulation strategies should be considered to enhance bioavailability for in vivo studies:

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO).Simple to prepare.Can cause irritation or toxicity at high concentrations.
Suspensions The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose).Suitable for oral and intraperitoneal administration.Risk of non-uniform dosing if not properly prepared.
Lipid-based Formulations The compound is dissolved in oils, surfactants, or a mixture thereof.Can enhance oral absorption.Can be complex to formulate and may have stability issues.
Nanoparticle Formulations The compound is encapsulated or dispersed within a nanoparticle matrix (e.g., polymeric nanoparticles, solid lipid nanoparticles).[7]Increases surface area for dissolution; potential for controlled release and targeted delivery.[7]Complex manufacturing process; potential for instability.[7]

Protocol 1: Preparation of a Suspension for Oral Gavage

  • Micronization: If necessary, micronize the this compound to a fine powder to improve dissolution.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

  • Suspension: Gradually add the powdered compound to the CMC vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Homogenization: Homogenize the suspension to ensure consistent particle size and prevent settling.

  • Pre-dosing: Vortex the suspension thoroughly before each administration to ensure uniform dosing.

Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data will inform the dose and dosing frequency for subsequent efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[8]

  • Dose Administration: Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as outlined in the table below.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.Informs dose adjustments between different routes of administration.

Phase 2: In Vivo Efficacy Evaluation in a Relevant Disease Model

Based on the compound's structural similarity to RORγt inverse agonists, an in vivo model of inflammation is appropriate for the initial efficacy assessment. The carrageenan-induced paw edema model is a widely used and well-characterized model for screening acute anti-inflammatory activity.[9][10]

Animal Model Selection

The choice of animal model is a critical step in preclinical research.[4] For assessing anti-inflammatory effects, rodent models are commonly used.[8][11]

  • Rationale for Carrageenan-Induced Paw Edema Model: This model is suitable for rapid screening of compounds with potential anti-inflammatory properties. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Design and Workflow

A well-designed experiment with clear objectives, hypotheses, and endpoints is crucial for obtaining reliable results. Randomization and blinding are essential to minimize bias.[5]

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Dosing & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Animal Acclimatization (7 days) randomization Randomization & Grouping acclimatization->randomization dosing Compound Administration (e.g., Oral Gavage) randomization->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (Multiple Time Points) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Biomarker Analysis (e.g., Cytokines, Histology) euthanasia->analysis G compound This compound rorgt RORγt compound->rorgt Inhibition th17 Th17 Cell Differentiation rorgt->th17 il17 IL-17, IL-22, IL-23R Production th17->il17 inflammation Inflammation il17->inflammation

Caption: Putative inhibitory action on the RORγt signaling pathway.

Biomarker Analysis

A variety of assays can be used to analyze biomarkers in tissue and plasma samples collected from the in vivo studies. [12]

Biomarker Category Specific Markers Assay Method
Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6, IL-17A ELISA, Meso Scale Discovery (MSD), Luminex
Inflammatory Enzymes Cyclooxygenase-2 (COX-2), Myeloperoxidase (MPO) Western Blot, Immunohistochemistry (IHC)

| Cell Infiltration | Neutrophils, Macrophages | Histology (H&E staining), Immunohistochemistry (IHC) |

Protocol 4: Measurement of Cytokines in Paw Tissue Homogenate

  • Tissue Homogenization: Homogenize the collected paw tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard assay (e.g., BCA assay).

  • ELISA/MSD Assay: Use commercially available ELISA or MSD kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-17A) in the supernatant, following the manufacturer's instructions.

  • Data Normalization: Normalize the cytokine concentrations to the total protein concentration for each sample.

Conclusion and Future Directions

The successful completion of these initial in vivo studies will provide a critical foundation for the continued development of this compound. Positive results from the acute anti-inflammatory model would warrant further investigation in more complex, chronic models of inflammatory or autoimmune diseases, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis. A thorough understanding of the compound's safety profile through toxicology studies will also be a critical next step. [13][14]The integration of pharmacokinetic, pharmacodynamic, and biomarker data will be instrumental in guiding dose selection and predicting clinical efficacy.

References

  • Metabolic Disease Models - Biocytogen. (n.d.). Retrieved from [Link]

  • In vivo biomarker analysis for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]

  • Tan, J. K., & Kim, K. H. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13(1), 1-13.
  • Moreira, P. I., Santos, M. S., & Oliveira, C. R. (2021). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 15, 638847.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Retrieved from [Link]

  • Metabolic Disorder Models - Pharmaseed ltd. (n.d.). Retrieved from [Link]

  • Metabolic Disease - Research Services - BioModels. (n.d.). Retrieved from [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446-451.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022, April 14). Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Tackling In Vivo Experimental Design - ModernVivo. (2025, December 20). Retrieved from [Link]

  • Li, X., & Li, G. (2020). General Principles of Preclinical Study Design. In Preclinical Development Handbook (pp. 3-21). Humana, New York, NY.
  • In Vivo Bioanalysis: PK, ADA & Biomarker Testing Services - ProBio CDMO. (n.d.). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22). Retrieved from [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). Retrieved from [Link]

  • In Vivo Biomarker Imaging: Paving the Way for Precision Medicine. (2023, April). MDPI. Retrieved from [Link]

  • Biomarker performance across in-vivo studies. Biomarker values are... - ResearchGate. (n.d.). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Retrieved from [Link]

  • Nakajima, R., Oono, H., Kumazawa, K., Ida, T., Hirata, J., White, R. D., ... & Shuto, S. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & medicinal chemistry letters, 36, 127786.
  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Nakajima, R., Oono, H., Kumazawa, K., Ida, T., Hirata, J., White, R. D., ... & Shuto, S. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & medicinal chemistry letters, 36, 127786.
  • Rohle, D., & Wilborn, C. (2007). Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. Journal of the International Society of Sports Nutrition, 4(1), 1-2.
  • Rohle, D., & Wilborn, C. (2007). Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. Journal of the International Society of Sports Nutrition, 4, 13.
  • Abouzid, K. M., El-Sokkary, R. I., & El-Sayed, M. A. A. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439.
  • Cao, J., Fu, J., Lin, Y., Ke, J., Chen, Z., Li, J., ... & Kang, S. (2025, February 1). Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl)
  • 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. (2023).
  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (2023, April 7). MDPI. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved from [Link]

  • Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. (n.d.). Cancer Biology & Medicine.
  • Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives. (2023, June 24). ResearchGate. Retrieved from [Link]

  • 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation - Translation of the German version from 2023. (2025, June 30). MAK Collect Occup Health Saf.

Sources

protocol for derivatizing 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Derivatizing 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Bifunctional Molecule

This compound is a keto-carboxylic acid, a class of molecules integral to various research domains, from metabolic studies to materials science and drug discovery.[1][2][3] Its structure presents a unique analytical challenge due to the presence of two distinct functional groups: a polar, non-volatile carboxylic acid and a reactive ketone. Direct analysis of this compound, particularly by gas chromatography (GC), is often impractical due to poor volatility, thermal instability, and potential for peak tailing on analytical columns.[4]

Furthermore, the ketone group can exist in equilibrium with its enol tautomer, which can lead to the appearance of multiple peaks for a single analyte, complicating quantification and identification.[5] Derivatization is therefore not merely an optional step but a critical prerequisite for robust and reliable analysis. This process modifies the functional groups to create a new compound, or derivative, with properties more amenable to analysis, such as increased volatility and thermal stability.[4][6]

This guide provides two detailed, field-proven protocols for the derivatization of this compound.

  • A two-step methoximation and silylation protocol , considered the gold standard for GC-Mass Spectrometry (GC-MS) analysis of keto-acids, which addresses both functional groups for maximum stability and volatility.

  • A classical esterification protocol , a fundamental and cost-effective method targeting the carboxylic acid group, suitable for both GC and Liquid Chromatography (LC) applications.

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoximation-Silylation)

This dual approach is the most comprehensive method for preparing keto-acids for GC-MS. The first step, methoximation, stabilizes the ketone group by converting it to a methoxime, which prevents tautomerization.[5] The subsequent silylation step targets the carboxylic acid's active hydrogen, replacing it with a nonpolar trimethylsilyl (TMS) group, which drastically increases the molecule's volatility and thermal stability.[6]

Experimental Workflow

cluster_prep Sample Preparation cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation cluster_analysis Analysis start Start with dry sample of This compound dissolve Dissolve in appropriate solvent (e.g., Pyridine) start->dissolve add_meox Add Methoxyamine HCl solution dissolve->add_meox react1 Incubate at 37-60°C (e.g., 90 min) add_meox->react1 Protects ketone group add_mstfa Add Silylation Reagent (e.g., MSTFA) react1->add_mstfa react2 Incubate at 37-75°C (e.g., 30 min) add_mstfa->react2 Increases volatility analysis Inject into GC-MS react2->analysis

Caption: Workflow for two-step derivatization for GC-MS.
Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichEnsure sample is dry.
PyridineAnhydrous, ≥99.8%MilliporeSigmaActs as a solvent and catalyst.
Methoxyamine hydrochloride (MeOx)≥98%Thermo Fisher ScientificFor methoximation of the ketone.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeMilliporeSigmaSilylating agent. BSTFA is a suitable alternative.[7]
Reaction Vials2 mL, with PTFE-lined capsAgilent TechnologiesMust be completely dry.
Heating block or oven-VWRCapable of maintaining stable temperature.
SyringesGas-tightHamiltonFor precise reagent addition.
Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine. Gently warm and vortex to dissolve completely. This solution should be prepared fresh.

  • Sample Preparation:

    • Weigh approximately 1 mg of the this compound standard or dried sample extract into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine to the vial. Vortex to dissolve the sample completely.

  • Step 1: Methoximation of the Ketone Group

    • Causality: This initial step is critical to prevent the formation of multiple derivatives from keto-enol tautomers. By converting the carbonyl group into an oxime, we "lock" its structure.[5]

    • Add 50 µL of the freshly prepared Methoxyamine hydrochloride solution to the sample vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or oven set to 60°C for 90 minutes to ensure the reaction goes to completion.

    • After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation of the Carboxylic Acid Group

    • Causality: The silylation reaction is highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, anhydrous conditions are paramount. This step replaces the polar -OH proton of the carboxylic acid with a nonpolar TMS group, making the molecule sufficiently volatile for gas-phase analysis.

    • Add 100 µL of MSTFA to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Return the vial to the heating block or oven, now set to 60°C, and incubate for an additional 30 minutes.

    • After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Verification (Self-Validation):

    • Inject 1 µL of the final derivatized solution into the GC-MS.

    • Successful derivatization is confirmed by the appearance of a single, sharp chromatographic peak corresponding to the mass of the dual-derivatized molecule and the absence of the underivatized or singly-derivatized species.

Protocol 2: Fischer Esterification for GC or LC Analysis

Esterification is a classic and highly effective method for derivatizing carboxylic acids.[4] The Fischer esterification reacts the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[8] This protocol converts the polar carboxylic acid into a less polar, more volatile methyl ester, which exhibits improved chromatographic behavior.

Chemical Reaction

cluster_reactants Reactants cluster_products Products KetoAcid This compound Catalyst H₂SO₄ (catalyst) Methanol Methanol (Excess) Ester Methyl 6-oxo-6-(4-n-pentylphenyl)hexanoate Water Water Catalyst->Ester Heat (Reflux) Catalyst->Water Heat (Reflux)

Caption: Fischer esterification of the target molecule.
Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich-
MethanolAnhydrous, ≥99.8%VWRServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Fisher ScientificStrong acid catalyst. Handle with extreme care.
Diethyl EtherACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-For neutralizing the acid catalyst.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularMilliporeSigmaFor drying the organic extract.
Round-bottom flask & Reflux condenser-KimbleStandard organic chemistry glassware.
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • Place 100 mg of this compound into a 50 mL round-bottom flask.

    • Add 10 mL of anhydrous methanol. Swirl the flask to dissolve the acid.

    • Set up the flask with a reflux condenser in a fume hood.

  • Catalyst Addition and Reaction:

    • Causality: The reaction is an equilibrium process. Using a large excess of one reactant (methanol) helps drive the reaction toward the product side, maximizing the yield of the ester.[8][9] The concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.

    • Carefully add 4-5 drops of concentrated sulfuric acid to the methanol solution through the top of the condenser.[10]

    • Add a few boiling chips to the flask and heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for 2-3 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 30 mL of deionized water.

    • Extract the aqueous phase with 3 x 20 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer once more with 20 mL of deionized water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

  • Solvent Removal and Analysis:

    • Decant or filter the dried ether solution to remove the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator. The remaining oil is the desired methyl ester derivative.

    • Dissolve a small amount of the final product in a suitable solvent (e.g., hexane or ethyl acetate) for GC or LC analysis.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no derivative peak (Protocol 1) 1. Presence of moisture deactivating the silylating reagent. 2. Inactive or old derivatization reagents. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Store reagents under inert gas. 2. Use fresh, unopened reagents. 3. Optimize incubation time and temperature for your specific sample matrix.
Multiple peaks for the analyte (Protocol 1) Incomplete methoximation, leading to derivatization of both keto and enol forms.Ensure the methoximation step is carried out for the full duration and at the correct temperature before adding the silylating agent.
Low yield of ester (Protocol 2) 1. Insufficient reflux time. 2. Water present in reactants, shifting equilibrium to the left. 3. Inefficient extraction.1. Increase reflux time to 4 hours. 2. Use anhydrous methanol and ensure glassware is dry. 3. Perform an additional extraction with diethyl ether.
Broad, tailing peaks (Either Protocol) 1. Incomplete derivatization. 2. Active sites on the GC liner or column.1. Re-run the derivatization, ensuring optimal conditions. 2. Use a deactivated GC liner. Condition the column according to the manufacturer's instructions.

References

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 57, 183. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

  • Wikipedia. (2023). Silylation. Available from: [Link]

  • Writing in Biology, University of Massachusetts Amherst. (2018). Experimental Procedure for Esterification. Available from: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: [Link]

  • Leis, H. J., & Fauler, G. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 225-236. Available from: [Link]

  • Niessen, W. M. A., & Tinke, A. P. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 125-133. Available from: [Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789-8796. Available from: [Link]

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2). Available from: [Link]

  • Li, M., Liu, X., Dong, F., Xu, J., Li, J., Li, Y., & Zheng, Y. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(11), 3758-3763. Available from: [Link]

  • Mátyási, J., Nyerges, G., & Balla, J. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering, 67(4), 565-572. Available from: [Link]

  • Li, M., Liu, X., et al. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Nakajima, R., Oono, H., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available from: [Link]

  • Wehrli, P. A., & Chu, V. (1973). Hexanoic acid, 4-oxo-, ethyl ester. Organic Syntheses, 53, 90. Available from: [Link]

  • Nakajima, R., Oono, H., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Semantic Scholar. Available from: [Link]

  • Nakajima, R., Oono, H., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available from: [Link]

  • Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118. Available from: [Link]

  • Richardson, S. D. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2051-2059. Available from: [Link]

  • Pérez, R. A., et al. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • Al-Sened, K. A. A., & Morrison, C. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 10(35), 4299-4311. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-oxo-6-(4-n-pentylphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the knowledge to effectively handle this molecule in your experimental workflows.

Understanding the Molecule: A Dual Personality

This compound possesses a chemical structure with distinct polar and non-polar regions, which is the primary reason for its challenging solubility profile. The molecule consists of a non-polar aromatic phenyl ring with a pentyl alkyl chain, and a more polar hexanoic acid chain with a ketone and a carboxylic acid functional group. The long alkyl chain and the aromatic ring contribute to its hydrophobic nature, making it poorly soluble in aqueous solutions.[1][2][3][4] Conversely, the carboxylic acid group offers a handle for increasing solubility through pH modification.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the first step I should take?

A1: The initial and most straightforward approach is to adjust the pH of your aqueous solution. The carboxylic acid moiety on the hexanoic acid chain is acidic and can be deprotonated to form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water.[2]

Troubleshooting Protocol: pH Adjustment

  • Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common choice.

  • Suspend the compound: Add your aqueous buffer to the solid this compound and stir to create a suspension.

  • Titrate with base: Slowly add the base dropwise to the suspension while continuously monitoring the pH and observing the dissolution of the solid.

  • Equilibration: Once the solid has dissolved, allow the solution to stir for a few minutes to ensure complete dissolution and equilibration.

It is crucial to ensure that the final pH of your solution is compatible with your experimental system and does not affect the stability of other components or the biological assay.

Q2: Adjusting the pH is not an option for my experiment. What are my alternatives for solubilizing this compound?

A2: If pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][7]

Recommended Co-solvents:

  • Ethanol: A commonly used and relatively non-toxic co-solvent.

  • Dimethyl sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of compounds. However, be mindful of its potential effects on your experimental system, even at low concentrations.

  • Dimethylformamide (DMF): Another strong organic solvent, but like DMSO, it should be used with caution due to potential toxicity.

Experimental Workflow for Co-solvent Use:

Caption: Workflow for determining the optimal co-solvent concentration.

Data Summary for Common Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol5-10% (v/v)Generally well-tolerated in biological assays.
DMSO0.1-1% (v/v)Can have biological effects; check literature for your specific assay.
DMF0.1-1% (v/v)Use with caution due to potential toxicity.
Q3: I have tried pH adjustment and co-solvents, but I am still observing precipitation. Are there other techniques I can employ?

A3: Yes, for particularly challenging solubility issues, more advanced techniques can be utilized. These methods often involve the use of solubilizing agents such as surfactants or complexing agents.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate non-polar compounds like this compound, thereby increasing their apparent solubility.[5] Common laboratory surfactants include Tween® 20 and Triton™ X-100.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with non-polar molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[8] Beta-cyclodextrins are frequently used for this purpose.

Decision Tree for Advanced Solubilization:

G start Initial Solubility Issue ph pH Adjustment Feasible? start->ph cosolvent Co-solvent Tolerated? ph->cosolvent No success Solubility Achieved ph->success Yes surfactant Try Surfactants (e.g., Tween® 20) cosolvent->surfactant No cosolvent->success Yes cyclodextrin Try Cyclodextrins (e.g., β-cyclodextrin) surfactant->cyclodextrin Still Issues surfactant->success Yes cyclodextrin->success Yes

Caption: Decision-making process for advanced solubilization techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitation upon dilution in aqueous buffer The compound is "crashing out" of the concentrated stock solution.Increase the percentage of co-solvent in the final solution. Alternatively, try a different co-solvent.
Inconsistent results between experiments Incomplete dissolution of the compound.Ensure complete dissolution of the stock solution before making further dilutions. Gentle warming or sonication may aid in dissolving the compound in the initial stock.
Observed toxicity or off-target effects in biological assays The co-solvent or solubilizing agent is affecting the experimental system.Perform a vehicle control experiment with the same concentration of the co-solvent or solubilizing agent to assess its baseline effect. If necessary, reduce the concentration or switch to a more biocompatible alternative.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 340(1-2), 1-13.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Avdeef, A. (2012).
  • Florence, A. T., & Attwood, D. (2011). Physicochemical principles of pharmacy. Pharmaceutical press.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Kerns, E. H., & Di, L. (2008).

Sources

optimizing reaction conditions for 6-oxo-6-(4-n-pentylphenyl)hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Oxo-6-(4-n-pentylphenyl)hexanoic Acid

Subject: Optimization & Troubleshooting for Friedel-Crafts Acylation of Pentylbenzene Ticket ID: CHEM-OPT-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Synthetic Strategy

The synthesis of This compound is a classic electrophilic aromatic substitution (Friedel-Crafts Acylation). However, the presence of a bifunctional acylating agent (adipic acid derivative) and a long alkyl chain (pentyl group) introduces specific challenges regarding regioselectivity and polymerization .

The Core Challenge: Using neat adipoyl chloride often leads to "double-ended" reactions, cross-linking two pentylbenzene molecules to form a diketone byproduct or oligomers.

The Optimized Solution: To maximize yield and purity, we recommend the Cyclic Anhydride Route or the Mono-Ester Chloride Route . These pathways desymmetrize the electrophile, ensuring mono-acylation.

Optimized Experimental Protocol

Method A: The Adipic Anhydride Route (Recommended)

Best for: One-step synthesis of the free acid, avoiding polymerization.

Reaction Pathway:

  • Activation: Adipic anhydride +

    
    
    
    
    
    Acylium complex.
  • Attack: Pentylbenzene attacks the complex (Para-selective due to sterics).

  • Ring Opening: The anhydride ring opens to release the free carboxylate (complexed with Al).

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, mechanical stirrer (magnetic stirring often fails due to viscosity).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temps (

    
    ) for sluggish substrates.
    
  • Reagents:

    • n-Pentylbenzene (1.0 eq)

    • Adipic Anhydride (1.1 eq)

    • Aluminum Chloride (

      
      ) (2.2 - 2.5 eq ) — Critical: You need >2 eq because the product (ketone + carboxylate) complexes 2 equivalents of Lewis acid.
      
  • Addition:

    • Suspend

      
       in DCE at 
      
      
      
      .
    • Add Adipic Anhydride slowly (keep T <

      
      ). Stir 15 min.
      
    • Add n-Pentylbenzene dropwise over 30-60 mins.

  • Reaction: Warm to RT, then reflux for 4-6 hours.

  • Quench: Pour into ice/HCl mixture. Caution: Exothermic.

Method B: The Mono-Methyl Adipoyl Chloride Route

Best for: Large scale, easier purification via distillation of the intermediate ester.

  • Step 1: React Pentylbenzene + Methyl Adipoyl Chloride +

    
     (1.1 eq) 
    
    
    
    Methyl 6-oxo-6-(4-pentylphenyl)hexanoate.
  • Step 2: Hydrolysis (NaOH/MeOH)

    
     Target Acid.
    

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid black rubber/gum. What happened?

  • Diagnosis: You likely used Adipoyl Chloride (the di-acid chloride) with insufficient dilution or wrong stoichiometry.

  • Mechanism: The bifunctional chloride reacted at both ends with two different benzene rings, creating a "dumb-bell" molecule or polymer network.

  • Fix: Switch to Adipic Anhydride . If you must use the dichloride, use a large excess of pentylbenzene (solvent quantity) or inverse addition (add chloride to Lewis acid first), but yield will suffer.

Q2: I have low yield, and the


 clumped up immediately. 
  • Diagnosis: Moisture contamination.

    
     reacts violently with water to form inactive 
    
    
    
    and HCl.
  • Fix: Use fresh, anhydrous

    
     (should be yellow/grey powder, not white rocks). Dry your solvent over molecular sieves (3Å) overnight.
    

Q3: How do I remove the ortho-isomer?

  • Insight: The n-pentyl group directs para (major) and ortho (minor). The para isomer is linear; the ortho is "kinked."

  • Separation:

    • Recrystallization: The para-isomer packs better. Try recrystallizing from Hexane/Ethyl Acetate (9:1) or Cyclohexane . The ortho-isomer usually stays in the mother liquor (oil).

    • Base Extraction: Both isomers dissolve in base (

      
      ). This purifies them from non-acidic byproducts (unreacted pentylbenzene), but does not separate isomers.
      

Q4: My product is oiling out during the acid workup.

  • Cause: The long pentyl chain makes the molecule lipophilic, fighting the polarity of the carboxylic acid.

  • Fix: Do not rely on precipitation. Extract the aqueous quench with DCM or Ethyl Acetate . Wash the organic layer with dilute NaOH (

    
    ). The product moves to the aqueous layer (as the salt), leaving non-acidic impurities in the organic layer. Separate, then acidify the aqueous layer to precipitate the pure acid.
    

Critical Data & Parameters

Table 1: Solvent & Stoichiometry Optimization

ParameterRecommendedAcceptable RangeNotes
Solvent 1,2-Dichloroethane (DCE)DCM, NitrobenzeneDCE boils at

, driving the reaction to completion better than DCM (

).
AlCl3 Ratio 2.2 - 2.5 eq 2.0 - 3.0 eq< 2.0 eq results in incomplete conversion due to product complexation.
Temperature


Initial cold addition prevents tarring; heat is needed to overcome steric bulk of the pentyl group.
Time 4 - 6 Hours2 - 12 HoursMonitor by TLC (Mobile Phase: 5% MeOH in DCM).

Visualizing the Pathway

The following diagram illustrates the difference between the "Messy" Path (Di-chloride) and the "Clean" Path (Anhydride), highlighting the critical branching point for success.

ReactionPathway cluster_bad Path A: Adipoyl Chloride (Risky) cluster_good Path B: Adipic Anhydride (Optimized) Start n-Pentylbenzene DiAcidCl Adipoyl Chloride (Cl-CO-C4-CO-Cl) Start->DiAcidCl + AlCl3 Anhydride Adipic Anhydride Start->Anhydride + AlCl3 (2.2 eq) MonoInt Mono-Acylated Intermediate DiAcidCl->MonoInt Step 1 Polymer Polymer/Dimer (Double Reaction) MonoInt->Polymer Step 2 (Uncontrolled) Complex Acylium Complex Anhydride->Complex Activation Target Target Molecule 6-oxo-6-(4-n-pentylphenyl) hexanoic acid Complex->Target Regioselective Attack (Para)

Caption: Comparison of synthetic routes. Path A (Red) risks polymerization via double-acylation. Path B (Green) ensures mono-acylation by using the cyclic anhydride, which ring-opens to a deactivated carboxylic acid.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Relevance: Establishes the requirement for >1 equivalent of Lewis Acid due to ketone-aluminum complexation.[1]

    • Link:

  • Synthesis of 6-Aryl-4-oxohexanoic Acids (Analogous Chemistry)

    • Source: Abouzid, K., et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis...". Medicinal Chemistry.
    • Relevance: Describes the condensation and handling of oxohexanoic acid deriv
    • Link:

  • Regioselectivity in Alkylbenzene Acylation

    • Source: Olah, G. A. (Ed.).[2] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Relevance: Definitive text on the para-directing effects of alkyl groups and the suppression of ortho isomers via steric bulk (pentyl chain).
    • Link:

  • Organic Syntheses Procedure (Ethyl 4-oxohexanoate)

    • Source: Wehrli, P. A., & Chu, V. (1978). "Hexanoic acid, 4-oxo-, ethyl ester".[2] Organic Syntheses, 58, 79.

    • Relevance: Provides the foundational workup and purification techniques for oxo-hexanoic acid deriv
    • Link:

Sources

Technical Support Center: Refining Analytical Detection of 6-oxo-6-(4-n-pentylphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical detection of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this keto-carboxylic acid derivative. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific principles to empower you to optimize your analytical methods with confidence.

Introduction

This compound is a molecule of interest that possesses both a ketone and a carboxylic acid functional group. This dual functionality presents unique challenges in analytical chemistry, particularly in achieving robust, reproducible, and sensitive detection in complex matrices. This guide will address common issues encountered during analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the analysis of this compound, particularly for its quantification in various sample types. However, the acidic nature of the analyte can lead to common chromatographic issues.

Troubleshooting Guide: HPLC

Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for acidic compounds like yours is a frequent challenge and can compromise peak integration and quantification. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: The most common culprit is the interaction of the acidic carboxyl group with free silanol groups on the silica-based stationary phase of your C18 column. These interactions are a form of secondary retention mechanism that leads to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by 2 pH units below the pKa of your analyte will ensure it is in its neutral, protonated form. This minimizes ionic interactions with the silanol groups. The addition of a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of your mobile phase is recommended.[1]

    • Solution 2: Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Physical Column Issues: A void at the head of the column or a partially blocked frit can also cause peak tailing.

    • Solution: If the above solutions do not work, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Question: I am observing poor retention of my analyte on a C18 column. What can I do to increase its retention time?

Answer: Poor retention is typically due to the analyte being too polar for the mobile phase conditions.

  • Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of your analyte.

  • Ensure Proper pH: As mentioned for peak tailing, a low pH mobile phase will neutralize the carboxylic acid group, making the molecule less polar and increasing its retention on a C18 column.

Frequently Asked Questions (FAQs): HPLC

Q1: What is a good starting HPLC method for this compound?

A1: A good starting point would be a reversed-phase method on a C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).[2] An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid is a reasonable starting condition.[1][3] Detection at a wavelength where the phenyl group absorbs, such as around 210-254 nm, would be appropriate.

Q2: How should I prepare my standards and samples for HPLC analysis?

A2: Dissolve your reference standard and samples in the mobile phase to ensure compatibility and good peak shape. If your sample is in a different solvent, ensure it is miscible with the mobile phase and that the injection volume is small to minimize solvent effects.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. Chemical derivatization is a necessary step to make the analyte suitable for GC-MS analysis.

Troubleshooting Guide: GC-MS

Question: I am not seeing a peak for my derivatized analyte, or the peak is very small. What could be the problem?

Answer: This issue often points to incomplete derivatization, degradation of the analyte, or problems with the GC-MS system.

  • Incomplete Derivatization: The two-step derivatization process (oximation followed by silylation) must be carried out under anhydrous conditions. Moisture will deactivate the silylating reagent.

    • Solution: Ensure your sample is completely dry before adding the derivatization reagents. Use fresh, high-quality reagents and consider using a catalyst like trimethylchlorosilane (TMCS) with your silylating agent (e.g., BSTFA or MSTFA) to enhance the reaction.

  • Analyte Degradation: Keto acids can be thermally unstable.

    • Solution: The initial oximation step is crucial for stabilizing the keto group. Ensure this step is completed before silylation. Also, minimize sample handling time and keep samples cool when possible.

  • Active Sites in the GC System: The polar nature of the underivatized or partially derivatized analyte can lead to adsorption on active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.

Question: I am seeing multiple peaks for my single analyte. Why is this happening?

Answer: The presence of multiple peaks for a single analyte is often due to incomplete derivatization or tautomerization.

  • Keto-Enol Tautomerism: The keto group can exist in equilibrium with its enol form. If the keto group is not "locked" through oximation, you can get multiple derivatized products.

    • Solution: The oximation step is critical to prevent this. Ensure the oximation reaction goes to completion.

  • Incomplete Silylation: If the carboxylic acid group is not fully silylated, you may see peaks for both the derivatized and underivatized forms.

    • Solution: Optimize your silylation reaction conditions (time, temperature, reagent concentration).

Frequently Asked Questions (FAQs): GC-MS

Q1: Why is a two-step derivatization necessary for this compound?

A1: A two-step process is essential to address both functional groups. The first step, oximation , protects the thermally labile keto group. The second step, silylation , converts the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl (TMS) ester. This dual derivatization ensures good chromatographic performance and prevents on-column degradation.

Q2: Can you provide a general protocol for the derivatization of this compound?

A2: Certainly. The following is a general protocol that should be optimized for your specific application.

Experimental Protocol: Two-Step Derivatization for GC-MS
  • Sample Preparation: Start with a dried extract of your sample containing the analyte in a 2 mL reaction vial.

  • Oximation:

    • Add 50 µL of a methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine).

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 45 minutes).

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Recap the vial tightly and vortex.

    • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Diagram: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DriedSample Dried Sample Extract Oximation Step 1: Oximation (e.g., Methoxyamine HCl) DriedSample->Oximation Protect Keto Group Silylation Step 2: Silylation (e.g., MSTFA + 1% TMCS) Oximation->Silylation Derivatize Carboxyl Group GCMS GC-MS Analysis Silylation->GCMS Inject Derivatized Sample

Caption: A two-step derivatization workflow for GC-MS analysis.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Troubleshooting Guide: LC-MS/MS

Question: I am experiencing low sensitivity and a high limit of detection (LOD). How can I improve my signal?

Answer: Low sensitivity in LC-MS/MS can stem from several factors, including inefficient ionization, matrix effects, and suboptimal MS parameters.

  • Ionization Efficiency: The carboxylic acid group can be ionized in either positive or negative mode, but negative ion mode is often more sensitive for acidic compounds.

    • Solution 1: Mobile Phase Additives: The use of a basic additive like ammonium hydroxide in the mobile phase can enhance deprotonation and improve the signal in negative ion mode. Conversely, for positive ion mode, an acidic additive like formic acid is beneficial.

    • Solution 2: Derivatization: While not always necessary for LC-MS/MS, derivatization can significantly improve ionization efficiency. Derivatizing the carboxylic acid with a reagent that introduces a permanently charged or easily ionizable group can dramatically increase sensitivity.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of your analyte.

    • Solution: Improve your sample preparation. Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.

  • MS Parameter Optimization: Ensure that your MS parameters (e.g., collision energy, declustering potential) are optimized for your specific analyte.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of your analyte directly into the mass spectrometer.

Question: My results are not reproducible. What are the common causes of variability in LC-MS/MS analysis?

Answer: Reproducibility issues can be caused by inconsistent sample preparation, instrument variability, or analyte instability.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Use an internal standard that is structurally similar to your analyte to compensate for variations in extraction recovery and matrix effects. A stable isotope-labeled version of the analyte is ideal.

  • Analyte Stability: The analyte may be degrading in the sample matrix or during the analytical process.

    • Solution: Investigate the stability of this compound under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). If instability is observed, samples should be processed quickly and kept at low temperatures.[4]

Frequently Asked Questions (FAQs): LC-MS/MS

Q1: What is a good sample preparation strategy for analyzing this compound in plasma?

A1: For plasma samples, a solid-phase extraction (SPE) method is recommended for cleaner extracts and reduced matrix effects. A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties can be very effective for extracting acidic drugs.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
  • Sample Pre-treatment: Dilute the plasma sample with an acidic buffer (e.g., 2% formic acid in water) to protonate the carboxylic acid.

  • Column Conditioning: Condition the SPE cartridge with methanol followed by the acidic buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with the acidic buffer to remove polar impurities, followed by a weak organic wash (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte with a strong organic solvent, possibly containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the anion-exchange interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Diagram: LC-MS/MS Sample Preparation Workflow

LCMS_Workflow Plasma Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Wash Washing Steps SPE->Wash Elute Elution Wash->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Sources

Validation & Comparative

comparing 6-oxo-6-(4-n-pentylphenyl)hexanoic acid to other RORγt inverse agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid against established ROR


t inverse agonists.

Executive Summary: The Lipophilic Probe vs. The Synthetic Standards

In the development of therapeutics for Th17-mediated autoimmune diseases (Psoriasis, MS, IBD), Retinoic Acid-related Orphan Receptor gamma t (RORngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


t)  is a prime target.[1]

While the field is dominated by high-affinity sulfonamides (like GSK805) and hexafluoroisopropanol derivatives (like SR1001), This compound represents a distinct structural class: Lipophilic Keto-Acid Mimetics .

This compound functions primarily as a structural probe that mimics the lipophilicity of endogenous ligands (such as cholesterol intermediates and fatty acids), whereas competitors like SR1001 and GSK805 are designed for allosteric rigidity and high selectivity.

Part 1: Technical Profile of the Candidate

Compound: this compound[3][4][5]
  • Chemical Class: Phenyl-keto-alkanoic acid (Fatty acid mimetic).

  • Structural Logic:

    • Tail (Pentylphenyl): A hydrophobic moiety designed to penetrate the deep, lipophilic pocket of the ROR

      
      t Ligand Binding Domain (LBD), mimicking the alkyl side chains of cholesterol.
      
    • Linker (Hexanoic-oxo): A flexible aliphatic chain that allows the head group to position itself near the coactivator binding surface.

    • Head (Carboxylic Acid): Provides a polar anchor, likely interacting with hydrophilic residues (e.g., Arg367 or His479) within the pocket.

Mechanism of Inverse Agonism

Unlike agonists that stabilize Helix 12 (H12) to recruit coactivators (like SRC-1), this compound destabilizes H12.[2][3] However, due to its flexible "fatty acid" linear structure, it often exhibits lower entropic penalty upon binding but lower residence time compared to rigid competitors.

Part 2: Comparative Matrix (The Alternatives)

The following table contrasts the candidate with the three "Gold Standards" in ROR


t modulation.
FeatureThis compound SR1001 (The Benchmark)GSK805 (The Selective Tool)TMP778 (The Potent Candidate)
Primary Class Fatty Acid Mimetic (Linear)Synthetic HexafluoroisopropanolIndazole SulfonamideSulfone / Bi-aryl
Binding Mode Orthosteric (Lipophilic Pocket)Orthosteric (H12 Destabilizer)Orthosteric (High Selectivity)Orthosteric
Potency (IC50) ~1 - 10 µM (Est. Class Range)~111 nM (Ki)~5 - 10 nM ~7 nM
Selectivity Low (Likely binds PPARs/HDACs)Moderate (Hits ROR

)
High (ROR

t > ROR

)
High
Metabolic Stability Low (Beta-oxidation risk)ModerateHighHigh
Key Limitation Promiscuity : Resembles common fatty acid metabolites.Non-selective : Affects circadian rhythm via ROR

.
CNS Penetration : Good, but complex synthesis.Solubility : Can be issues in aqueous media.

Critical Insight: Researchers often use this compound derivatives to study endogenous ligand displacement , whereas GSK805 is used to study phenotypic outcomes (e.g., Th17 suppression) due to its superior "clean" profile.

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates how these inverse agonists disrupt the Th17 differentiation pathway.

RORgt_Pathway cluster_Nucleus Nucleus Signal Pro-Inflammatory Signal (IL-6, TGF-beta) STAT3 STAT3 Phosphorylation Signal->STAT3 RORgt_Inactive RORγt (Inactive) STAT3->RORgt_Inactive Induces Expression RORgt_Active RORγt (Active) + Cholesterol Ligand RORgt_Inactive->RORgt_Active Endogenous Ligand Coactivator Coactivator Recruitment (SRC-1 / p300) RORgt_Active->Coactivator DNA_Binding Binding to RORE (IL-17 Promoter) Coactivator->DNA_Binding Transcription Transcription: IL-17A, IL-17F, IL-22 DNA_Binding->Transcription Differentiation Th17 Cell Differentiation (Autoimmunity) Transcription->Differentiation Inhibitor_Acid 6-oxo-6-(4-n-pentylphenyl)... (Competes for Pocket) Inhibitor_Acid->RORgt_Active Displaces Ligand (Weak H12 Block) Inhibitor_GSK GSK805 / SR1001 (Locks H12 Inactive) Inhibitor_GSK->RORgt_Active High Affinity Block (Strong H12 Destabilization)

Caption: Comparative mechanism showing the "Lipophilic Probe" (6-oxo...) competing for the pocket versus the "Synthetic Lock" (GSK805) actively destabilizing the coactivator interface.

Part 4: Experimental Protocol (Self-Validating)

To objectively compare This compound against SR1001 , you must use a TR-FRET Coactivator Recruitment Assay . This assay measures the ability of the compound to disrupt the interaction between the ROR


t LBD and a coactivator peptide.
Protocol: TR-FRET ROR t/SRC-1 Interaction

Objective: Determine IC50 of inverse agonism.

Reagents:

  • Protein: GST-tagged ROR

    
    t LBD (Human).
    
  • Peptide: Biotinylated SRC-1 peptide (LXXLL motif).

  • Fluorophores: Europium-labeled anti-GST antibody (Donor) + Streptavidin-APC (Acceptor).

  • Compounds: this compound (Test), SR1001 (Control).

Workflow:

  • Preparation:

    • Dilute compounds in DMSO to 100x final concentration.

    • Prepare Assay Buffer: 50 mM Tris (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.

  • Incubation (The Competition):

    • Mix 5 nM GST-ROR

      
      t-LBD with varying concentrations of the Test Compound (1 nM to 10 µM).
      
    • Incubate for 15 minutes at RT. Why? To allow the lipophilic acid to penetrate the pocket before introducing the coactivator.

  • Detection Assembly:

    • Add 100 nM Biotin-SRC-1 peptide.

    • Add 2 nM Eu-anti-GST and 10 nM SA-APC.

    • Incubate for 1 hour in the dark.

  • Readout:

    • Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

    • Calculate TR-FRET Ratio (Em665/Em615).

Self-Validation Check:

  • Z-Factor: Must be > 0.5.[4]

  • SR1001 Control: Must show IC50 ~100-200 nM. If SR1001 is >1 µM, the protein is degraded or the peptide concentration is too high.

  • Solubility Check: The "pentylphenyl" acid is highly lipophilic. Ensure DMSO concentration is <1% to prevent precipitation, which causes false positives (light scattering).

Part 5: Synthesis & Workflow Visualization

The following diagram outlines the experimental decision tree for choosing between these compounds.

Selection_Workflow Start Select RORγt Inhibitor Q1 Is the goal In Vivo efficacy? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (In Vitro / Structural) Q1->Branch_No Q2 Is Selectivity Critical? Branch_Yes->Q2 Q3 Study Type? Branch_No->Q3 Select_GSK Choose GSK805 (High Selectivity, Good PK) Q2->Select_GSK Yes Select_SR Choose SR1001 (Broad ROR activity) Q2->Select_SR No Select_Acid Choose 6-oxo-6-(4-n-pentylphenyl)... (For Ligand Displacement / Lipophilicity Studies) Q3->Select_Acid Fatty Acid Mimicry Select_TMP Choose TMP778 (For Potency Benchmarking) Q3->Select_TMP High Potency Screen

Caption: Decision tree for selecting the appropriate ROR


t inverse agonist based on experimental goals.

References

  • Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand."[1][5] Nature, 472(7344), 491–494. (Describes SR1001 ). Link

  • Tinto, F., et al. (2017). "Small Molecule Inhibitors of RORγt: Structural Basis and Therapeutic Potential."[2][3] Journal of Medicinal Chemistry. (Review of GSK805 and TMP778 ). Link

  • Huh, J. R., et al. (2011). "Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity." Nature, 472(7344), 486-490. (Describes Digoxin and natural ligand mimicry). Link

  • Sigma-Aldrich / Merck. "Product Specification: this compound (CAS 178686-75-4)." (Source for chemical structure verification). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-oxo-6-(4-n-pentylphenyl)hexanoic acid, a compound whose unique keto-acid and phenyl functionalities demand careful consideration. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

Hazard Assessment: The Foundation of Safe Disposal

Based on analogous compounds like hexanoic acid, the primary hazards are likely to include:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids can cause irritation or severe burns upon contact.[1][2][3]

  • Toxicity: While specific data is unavailable, many organic compounds are considered harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Improper release can be harmful to aquatic life.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given its acidic nature, this compound waste may be classified as corrosive (EPA waste code D002) if its pH is less than or equal to 2. However, as a best practice for a research chemical with incomplete hazard data, it is safest to manage it as hazardous waste.

Potential Hazard RCRA Characteristic Primary Concern & Rationale
Acidity Corrosivity (D002)The carboxylic acid functional group can cause chemical burns and corrode incompatible containers.
Organic Nature Toxicity (D-series)Organic compounds can be toxic to humans and aquatic ecosystems. The specific toxicity profile is unknown, warranting a cautious approach.
Reactivity Reactivity (D003)Incompatible with strong bases (exothermic reaction) and strong oxidizing agents (potential for fire/explosion).

Immediate Safety & Handling Protocols

Prior to handling the waste, ensure all necessary personal protective equipment (PPE) is in use. This establishes a primary barrier against exposure and is the first step in a self-validating safety system.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use.[4][7]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[7]

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[8]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to ensure the waste is handled, stored, and disposed of in a manner that is both safe and compliant with federal and institutional regulations.[9][10]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify Incompatibles: Do not mix this waste with bases, strong oxidizing agents, or reactive metals.[11]

  • Create a Designated Waste Stream: Establish a dedicated waste container for "Non-halogenated Organic Acid Waste." This prevents accidental mixing. Mineral acids should be kept separate from organic acids.[12]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste. This compound is primarily organic; therefore, it belongs in an organic waste stream.

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are mandated by law and are essential for safe transport and final disposal.[13]

  • Select a Compatible Container: Use a glass or high-density polyethylene (HDPE) container with a secure, screw-top cap.[12][14] Ensure the container is clean, dry, and in good condition with no cracks or leaks.[11][12]

  • Do Not Overfill: Fill the container to no more than 75-80% of its total capacity.[12] This headspace (ullage) allows for vapor expansion with temperature changes, preventing pressure buildup.

  • Apply a Hazardous Waste Label: Immediately label the container. The label must include:

    • The words "HAZARDOUS WASTE".[11]

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations.[13]

    • An accurate list of all components by percentage.

    • The associated hazards (e.g., "Corrosive," "Toxic").[11]

    • The date the first drop of waste was added to the container (the "accumulation start date").

Step 3: On-Site Accumulation

Laboratories that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) pending pickup.[11]

  • Designate the SAA: The SAA must be at or near the point of generation and under the control of the operator. A designated area within a chemical fume hood or a secondary containment tray on a benchtop are common examples.[11]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[11][14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Time and Volume Limits: Be aware of your institution's and state's limits for SAA accumulation. Typically, you may accumulate up to 55 gallons of a hazardous waste stream, and the container must be moved to a central storage area within three days of being filled.[11]

Step 4: Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Manifesting: For transport off-site, the waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from "cradle-to-grave."[10] Your EHS office will manage this process.

  • Record Keeping: Maintain records of your waste generation and disposal for at least three years, as required by the EPA.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Waste Generation: This compound hazard_assessment Step 1: Hazard Assessment (Assume Hazardous Waste) start->hazard_assessment segregation Step 2: Segregate Waste (Keep from bases & oxidizers) hazard_assessment->segregation Proceed with Caution container Step 3: Containerize & Label - Use compatible container (Glass/HDPE) - Apply 'Hazardous Waste' label - List all components segregation->container storage Step 4: Accumulate in SAA - At/near point of generation - Use secondary containment - Keep container closed container->storage disposal Step 5: Final Disposal - Contact EHS for pickup - Ensure proper manifesting storage->disposal end Disposal Complete (Retain Records) disposal->end

Caption: Decision workflow for the safe disposal of this compound.

Management of Empty Containers and Spills

Empty Containers: An "empty" container that held a hazardous chemical must be managed carefully. For this compound, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[14] The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in a fume hood, the labels on the container should be defaced or removed before disposal as regular solid waste.[12]

Spill Response: In the event of a spill, evacuate personnel from the immediate area. Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large spills. Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[7]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • 6-oxohexanoic acid - Safety Data Sheet. (2025, July 05). ChemicalBook.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.American Chemistry Council.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.University of Toronto, Department of Chemistry.
  • 6-Phenylhexanoic acid - SAFETY DATA SHEET. (2025, December 22). Source not specified.
  • Chemical Waste Disposal Guidelines.Emory University, Department of Chemistry.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Hexanoic acid - SAFETY DATA SHEET. (2024, September 07). Sigma-Aldrich.
  • Chemical Waste (Guidance Note).University of Glasgow.
  • Hazardous Substance Fact Sheet.NJ.gov.
  • Hexanoic Acid - SAFETY D
  • Caproic Acid - Safety D
  • Hexanoic acid - SAFETY DATA SHEET. (2023, September 25). Fisher Scientific.
  • Hexanoic acid - Safety Data Sheet. (2020, October 29). Chemos GmbH&Co.KG.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.